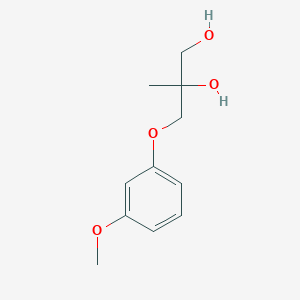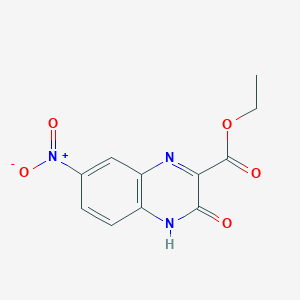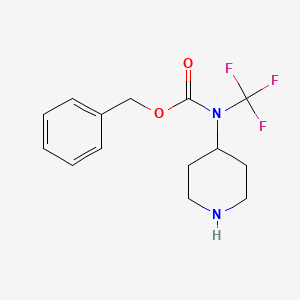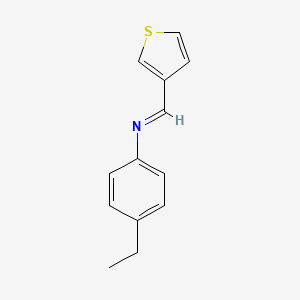
(E)-N-(4-Ethylphenyl)-1-(3-thienyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(4-Ethylphenyl)-1-(3-thienyl)methanimine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-Ethylphenyl)-1-(3-thienyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. In this case, 4-ethylbenzaldehyde and 3-thienylamine are the starting materials. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the imine bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-(4-Ethylphenyl)-1-(3-thienyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxime or nitrile derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted aromatic derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-N-(4-Ethylphenyl)-1-(3-thienyl)methanimine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-N-(4-Methylphenyl)-1-(3-thienyl)methanimine
- (E)-N-(4-Ethylphenyl)-1-(2-thienyl)methanimine
- (E)-N-(4-Ethylphenyl)-1-(3-furyl)methanimine
Uniqueness
(E)-N-(4-Ethylphenyl)-1-(3-thienyl)methanimine is unique due to the presence of both the 4-ethylphenyl and 3-thienyl groups, which may impart distinct chemical and biological properties compared to its analogs. These structural differences can influence its reactivity, stability, and interactions with biological targets.
Propriétés
Numéro CAS |
391609-58-8 |
|---|---|
Formule moléculaire |
C13H13NS |
Poids moléculaire |
215.32 g/mol |
Nom IUPAC |
N-(4-ethylphenyl)-1-thiophen-3-ylmethanimine |
InChI |
InChI=1S/C13H13NS/c1-2-11-3-5-13(6-4-11)14-9-12-7-8-15-10-12/h3-10H,2H2,1H3 |
Clé InChI |
ZFWZYSRUYRUYRS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)N=CC2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}propan-1-one](/img/structure/B13950473.png)
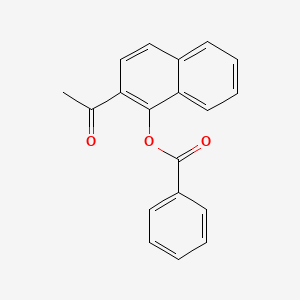

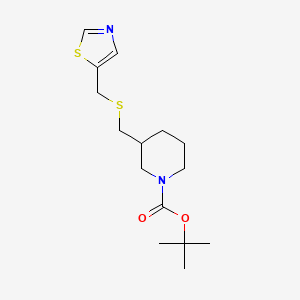
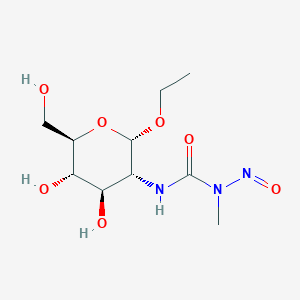
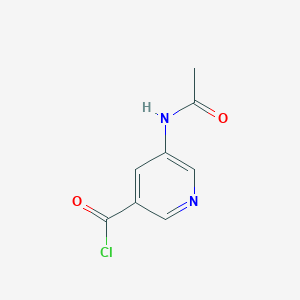
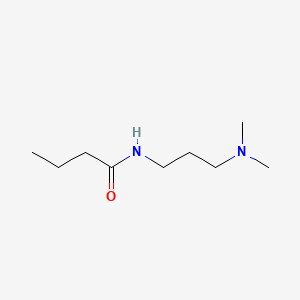
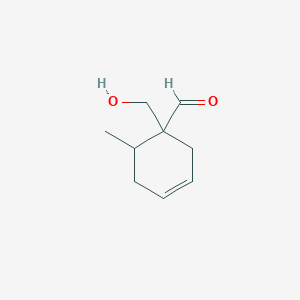
![3-({[(4-Tert-butylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13950517.png)
